molecular formula C7H14O2 B010743 6-Heptene-2,4-diol CAS No. 19781-76-1

6-Heptene-2,4-diol

Cat. No. B010743
CAS RN: 19781-76-1
M. Wt: 130.18 g/mol
InChI Key: IKSZUZSICAXOHV-UHFFFAOYSA-N
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Description

6-Heptene-2,4-diol is a chemical compound with the molecular formula C7H14O2 . It has a molecular weight of 130.1849 .


Synthesis Analysis

The synthesis of 6-Heptene-2,4-diol could potentially involve the oxidation of alkenes, which can produce an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti-vicinal diols . The reaction requires an alkene and a peroxycarboxylic acid, as well as an appropriate solvent .


Molecular Structure Analysis

The molecular structure of 6-Heptene-2,4-diol can be represented by the InChI string: InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 6-Heptene-2,4-diol could potentially include oxidation reactions, such as the formation of oxacyclopropane rings through the reaction of an alkene with peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond .


Physical And Chemical Properties Analysis

6-Heptene-2,4-diol has a molecular weight of 130.1849 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

  • Synthetic Platform for New Compounds : Bicyclo[4.1.0]heptenes, a category to which 6-Heptene-2,4-diol is closely related, provide a versatile platform for producing new compounds with potential applications in organic synthesis and catalysis (Chung, Chang, & Kim, 2014).

  • Toughening Polylactide : A bifunctional lactide derivative related to 6-Heptene-2,4-diol has been shown to improve the toughness of polylactide, a biodegradable polymer, by incorporating a small percentage of the derivative (Jing & Hillmyer, 2008).

  • Synthesis of Prelactone C : An enantioselective preparation method for a compound similar to 6-Heptene-2,4-diol led to the first synthesis of (+)-prelactone C, a β-lactone isolated from Streptomyces (Esumi et al., 1997).

  • Atmospheric Chemistry : Studies show that atmospheric photolysis and gas-phase reactions of compounds structurally related to 6-Heptene-2,4-diol can produce substances like benzaldehyde, acetone, and acetic acid, contributing to atmospheric chemistry dynamics (Smith, Rigler, Kwok, & Atkinson, 1996).

  • Photochromism and Thermochromism : Certain derivatives of heptene diols exhibit photochromic and thermochromic properties, demonstrating potential in materials science (Gáplovský et al., 2000).

  • Catalytic Reactions and Novel Compound Synthesis : Various catalytic reactions involving heptene diols and their derivatives have been explored for the synthesis of novel compounds with high pharmacological activity (Hinkle & Lewis, 2013).

  • Optical Activity and Stereochemistry : The study of optical activity and stereochemistry of compounds structurally related to 6-Heptene-2,4-diol has been a focus, with implications in the synthesis of enantiomerically pure substances (Mori & Furukawa, 1995).

  • Liquid Crystalline Polymers : Research in the field of liquid crystalline polymers has utilized compounds related to 6-Heptene-2,4-diol, highlighting the versatility of these materials in various applications (Sun, Chang, & Li, 1993).

properties

IUPAC Name

hept-6-ene-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSZUZSICAXOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337362
Record name 6-Heptene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Heptene-2,4-diol

CAS RN

19781-76-1
Record name 6-Heptene-2,4-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19781-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Heptene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
T Esumi, H Fukuyama, R Oribe, K Kawazoe… - Tetrahedron letters, 1997 - Elsevier
A concise method leading to all stereoisomers of 1-benzyloxy-3-methyl-6-heptene-2,4-diol from (2E,5E)-1,7-dibenzyloxy-2,5-heptadiene-4-ol has been developed. The first synthesis of (…
Number of citations: 26 www.sciencedirect.com
GJ McGarvey, JA Mathys, KJ Wilson… - The Journal of …, 1995 - ACS Publications
The synthesis of syn-and anft-l, 3-diol subunits from thiol ester oxazoline 4 has been described. The key features of these synthetic sequences include the stereodivergent allylation of …
Number of citations: 29 pubs.acs.org
T Berkenbusch, R Brückner - Synlett, 2003 - thieme-connect.com
Divinylcarbinols 17 and 18, CS-symmetrical and cis-configured, were desymmetrized by Sharpless’ asymmetric epoxidation. This furnished anti-configured monoepoxy alcohols 19 (85…
Number of citations: 2 www.thieme-connect.com
G Santamarina-García, G Amores, I Hernández… - Current Research in …, 2023 - Elsevier
Cheese microbiota contributes to various biochemical processes that lead to the formation of volatile compounds and the development of flavour during ripening. Nonetheless, the role …
Number of citations: 6 www.sciencedirect.com
A Arshanitsa, M Lauberts, M Pals, J Ponomarenko - 2023 - preprints.org
The production of polyurethane films from bark-derived polyols requires the complete solubility of all components in the polyurethane synthesis media. In this study, a comprehensive …
Number of citations: 2 www.preprints.org
M Ciganek, J Neca - Veterinarni Medicina, 2008 - agriculturejournals.cz
More than one hundred volatile organic substances were identified by gas chromatography and mass spectrometry (GC/MS) in the indoor and outdoor air, stable and farm road dust and …
Number of citations: 58 www.agriculturejournals.cz
X Wu, M Zhao, J Wang, C Cui, J Wu… - Journal of food process …, 2008 - Wiley Online Library
Red‐cooked beef is a very popular food in China. The sensory characteristics and flavor compounds of red‐cooked beef were investigated in the present study. Through the single‐…
Number of citations: 6 onlinelibrary.wiley.com
R Kramer, R Brückner - Synlett, 2006 - thieme-connect.com
Bis (cis-1-alkenyl) methanols 2a and b were monoepoxidized by a 1: 1: 1 mixture of R tert OOH, an optically active tartaric acid derivative, and a Zr (IV) alkoxide. This provided epoxy …
Number of citations: 1 www.thieme-connect.com
M Nogawa, S Sugawara, R Iizuka, M Shimojo, H Ohta… - Tetrahedron, 2006 - Elsevier
Enantioselective microbial hydrolysis of C 1 and C 2 dissymmetrical cyclic carbonates with disubstitution (methyl and another groups) has been developed. Pseudomonas diminuta (…
Number of citations: 19 www.sciencedirect.com
MJ Al-Jbory, IK Al-Mayaly - Iraqi Journal of Science, 2019 - iasj.net
Diatoms are considered a potentially new and valuable source of biologically active compounds including those with antimicrobial properties; so, this study was conducted to evaluate …
Number of citations: 4 www.iasj.net

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